Diiodoytterbium

Vue d'ensemble

Description

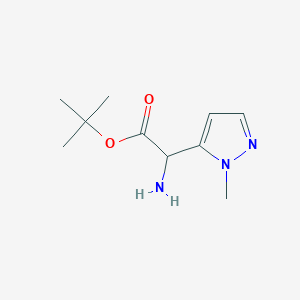

Diiodoytterbium (I2Dy) is an inorganic compound with a molecular formula of Dy2I6. It is a rare earth metal halide and is composed of two iodine atoms and one dysprosium atom. The compound is a yellow-orange solid at room temperature and is soluble in water. It has a variety of uses and applications, including in scientific research and laboratory experiments.

Applications De Recherche Scientifique

1. Role in Promoting Scientific Production

Diiodoytterbium has potential implications in promoting scientific production, especially in emerging economies. Research on programs like the Chilean National Science and Technology Research Fund (FONDECYT) demonstrates the impact of funding on scientific output, which can be linked to the development and application of materials like diiodoytterbium (Benavente, Crespi, Garone, & Maffioli, 2012).

2. Ethnobotany and Phytochemistry

Studies on the intersection of ethnobotany and phytochemistry, including the use of compounds like diiodoytterbium, contribute to understanding the relationship between traditional uses of plants and their chemical makeup. Such research is vital for the development of new pharmaceutical applications and understanding the biochemical basis of traditional medicine (Hartmann, 2007).

3. Biomedical Research with Dictyostelium Discoideum

The use of Dictyostelium discoideum, a social amoeba, in biomedical research offers insights into the potential applications of diiodoytterbium. The simplicity of this organism allows for the study of cellular, genetic, and molecular biology, which can be applied to understanding the effects and applications of diiodoytterbium in a biological context (Williams et al., 2006).

4. Discovering New Terpenoid Phytoalexins

Research into terpenoid phytoalexins, compounds produced by plants in response to environmental stress, can involve the use of diiodoytterbium. Such studies contribute to the understanding of plant defense mechanisms and may have implications for agriculture and pharmaceuticals (Schmelz et al., 2014).

5. Diterpenoid Alkaloids in Aconitum Carmichaeli

Diiodoytterbium may play a role in the study of diterpenoid alkaloids found in plants like Aconitum carmichaeli. The research focuses on characterizing these compounds, which has significant implications for phytochemical studies and understanding plant toxicity (Xu et al., 2014).

6. MR Contrast Agents for Molecular and Cellular Imaging

The development of molecular and cellular MR imaging techniques, which could involve diiodoytterbium, offers potential for visualizing targeted macromolecules or cells in living organisms. This research is crucial for medical diagnostics and understanding cellular processes (Bulte & Kraitchman, 2004).

7. Pharmacological Applications on the Central Nervous System

Research on phytol, a natural diterpenoid like diiodoytterbium, provides insights into its pharmacological applications, particularly in treating diseases of the central nervous system. This has implications for developing new therapeutic approaches (Costa et al., 2014).

8. Auxin Signalling and Plant Growth Control

The study of auxin, a plant hormone, and its interaction with compounds like diiodoytterbium, can illuminate the mechanisms of plant growth and development. Such research is essential for agricultural science and plant biology (Teale, Paponov, & Palme, 2006).

Mécanisme D'action

Target of Action

Diiodoytterbium, also known as Ytterbium(II) iodide, is primarily used as a reducing agent in organic synthesis . Its primary targets are organic compounds that require reduction during various chemical reactions .

Mode of Action

Ytterbium(II) iodide interacts with its targets by donating electrons, thereby reducing the target compounds . This electron donation can lead to the breaking of bonds within the target compound, facilitating the formation of new compounds .

Biochemical Pathways

The specific biochemical pathways affected by Ytterbium(II) iodide are dependent on the organic compounds it interacts with. In general, it plays a role in the reduction reactions within organic synthesis pathways . The downstream effects of these reactions can vary widely, depending on the specific compounds involved.

Result of Action

The result of Ytterbium(II) iodide’s action is the reduction of target compounds, facilitating various organic synthesis reactions . This can lead to the formation of new compounds with properties different from the original substances.

Propriétés

IUPAC Name |

diiodoytterbium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Yb/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLISRWUWZVXNZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

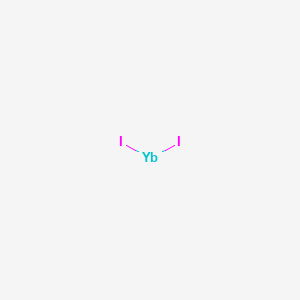

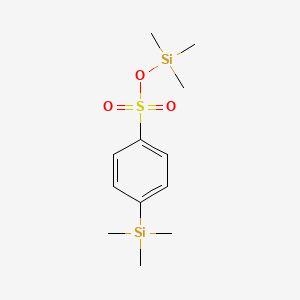

I[Yb]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

YbI2, I2Yb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ytterbium(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ytterbium(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401024 | |

| Record name | Diiodoytterbium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diiodoytterbium | |

CAS RN |

19357-86-9 | |

| Record name | Diiodoytterbium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19357-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: Ytterbium(II) iodide (YbI2) exists as a yellow powder with a melting point of 780 °C and a boiling point of 1300 °C []. X-ray diffraction studies have determined its crystal structure []. While the exact structure can vary, the divalent nature of ytterbium (Yb2+) is key to its reactivity. Yb2+ readily donates electrons, making YbI2 a potent reducing agent.

A: HMPA acts as a strong coordinating ligand for YbI2, significantly enhancing its reducing ability []. This effect is attributed to the coordination of HMPA to the Yb2+ center, which increases the electron density on the ytterbium and facilitates electron transfer during reduction reactions. Structural studies have shown the formation of complexes like [Yb(hmpa)4(thf)2]I2, highlighting the interaction between HMPA and YbI2 [].

A: YbI2 is particularly effective in promoting the reductive cyclization of halo ketones []. This reaction allows for the formation of cyclic ketones with good diastereoselectivity, highlighting the control YbI2 can exert over reaction outcomes.

A: YbI2 is sensitive to air and moisture, requiring handling under an inert atmosphere []. It is prone to hydrate formation, which can impact its reactivity. Therefore, storage under inert conditions is crucial for maintaining its efficacy as a reagent.

A: Research indicates that YbI2 can simultaneously control both the molecular weight distribution and stoichiometry during polymerization reactions []. This dual control is valuable for achieving desired polymer properties and highlights the potential of YbI2 in advanced polymer synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3049010.png)

![(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B3049026.png)